Pyrazolo[4,3-d]pyrimidine Core Demonstrates Superior Cellular Potency Compared to Purine-Based CDK Inhibitor CR8
A direct comparative study evaluated the purine-based CDK inhibitor CR8 alongside its pyrazolo[4,3-d]pyrimidine bioisosteres. The pyrazolo[4,3-d]pyrimidine-derived compounds were confirmed to be more potent in cellular assays than the corresponding purine-based compounds [1]. This demonstrates that the pyrazolo[4,3-d]pyrimidine scaffold itself confers enhanced cellular activity over the purine core from which it was bioisosterically derived. While 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine serves as the synthetic precursor to such active derivatives, the scaffold advantage is established at the core level.
| Evidence Dimension | Cellular potency |
|---|---|
| Target Compound Data | Pyrazolo[4,3-d]pyrimidine bioisosteres: more potent in cellular assays |
| Comparator Or Baseline | Purine-based CDK inhibitor CR8 |
| Quantified Difference | Qualitative superiority (more potent) in cellular assays |
| Conditions | Cellular assays evaluating CDK inhibition |
Why This Matters
This head-to-head evidence confirms that compounds built on the pyrazolo[4,3-d]pyrimidine scaffold yield improved cellular activity over purine-based alternatives, supporting the strategic selection of this core for CDK inhibitor development programs.
- [1] Jorda, R., et al. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Eur. J. Med. Chem. 2016. View Source
